Ethyl 2-(4-chloro-1H-indol-3-yl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
196881-05-7 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3 |
InChI Key |
UJXLYVHBPVFJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indole 3 Acetate Derivatives, with Specific Focus on Ethyl 2 4 Chloro 1h Indol 3 Yl Acetate
Evolution of Classical Indole (B1671886) Synthesis for Substituted Indoles
Traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. mdpi.comnih.gov While effective, these methods often require harsh conditions and specifically substituted precursors. Recent advancements have focused on refining these classical routes to improve yields, expand substrate scope, and enhance functional group tolerance. researchgate.net
Fischer Indole Synthesis: Mechanistic Insights and Modern Adaptations
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for constructing the indole ring. wikipedia.orgbhu.ac.in The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgbhu.ac.in
Mechanistic Pathway: The accepted mechanism proceeds through several key steps:
Hydrazone-Enamine Tautomerism: The initially formed phenylhydrazone isomerizes to its corresponding enamine ('ene-hydrazine') tautomer. wikipedia.org
ub.eduub.edu-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted ub.eduub.edu-sigmatropic rearrangement (similar to a Claisen rearrangement) to form a di-imine intermediate. wikipedia.org
Cyclization and Aromatization: The di-imine cyclizes to form an aminoacetal (or aminal). Subsequent elimination of ammonia (B1221849) under acidic catalysis leads to the formation of the thermodynamically stable aromatic indole ring. wikipedia.org
Modern Adaptations: While traditionally reliant on strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃) and elevated temperatures, modern adaptations have sought to introduce milder and more versatile conditions. wikipedia.orgorganic-chemistry.org A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach expands the accessibility of starting materials. Other recent enhancements include the use of N-trifluoroacetyl enehydrazines as substrates, which allows for milder conversion conditions. organic-chemistry.org The versatility of the Fischer synthesis has been demonstrated in the preparation of numerous pharmaceutical compounds, including triptans and Indometacin. wikipedia.orgresearchgate.net
Table 1: Overview of Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | Phenylhydrazine and an aldehyde or ketone. wikipedia.org |
| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. wikipedia.org |
| Core Mechanism | Acid-catalyzed ub.eduub.edu-sigmatropic rearrangement. wikipedia.org |
| Catalysts | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, AlCl₃). wikipedia.org |
| Modern Variants | Buchwald modification (palladium-catalyzed hydrazone formation). wikipedia.org |
Larock Indole Synthesis: Palladium-Catalyzed Annulations
The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful and versatile one-pot method for preparing 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation. ub.eduwikipedia.org This reaction utilizes an ortho-iodoaniline and a disubstituted alkyne as the starting materials. wikipedia.orgthieme-connect.com
The catalytic cycle is understood to proceed as follows:
Pd(0) Generation: The palladium(II) precatalyst, typically Pd(OAc)₂, is reduced to the active Pd(0) species.
Oxidative Addition: The ortho-iodoaniline undergoes oxidative addition to the Pd(0) center, forming an arylpalladium(II) complex. wikipedia.org
Alkyne Insertion: The alkyne coordinates to the palladium complex and undergoes a regioselective migratory syn-insertion into the aryl-palladium bond. wikipedia.org This step is crucial for determining the final regiochemistry of the product; the bulkier substituent on the alkyne generally directs itself to the C2 position of the resulting indole. thieme-connect.com
Cyclization: The nitrogen atom of the aniline (B41778) displaces the halide on the palladium intermediate, forming a six-membered palladium-containing heterocycle. wikipedia.org
Reductive Elimination: The cycle concludes with a reductive elimination step that forms the indole product and regenerates the Pd(0) catalyst. wikipedia.org
The reaction conditions can be fine-tuned through the choice of base (e.g., carbonates, acetates) and the addition of ligands like triphenylphosphine (B44618) (PPh₃) or salts such as LiCl, which often leads to more effective and reproducible results. ub.eduwikipedia.orgthieme-connect.com The Larock synthesis has proven invaluable for accessing a wide variety of substituted indoles with high regioselectivity. ub.eduresearchgate.net
Reissert, Madelung, Nenitzescu, Ullmann, Bartoli, and Cadogan-Sundberg Syntheses: Recent Advances
Several other classical methods continue to be refined and utilized for indole synthesis. mdpi.comnih.gov
Reissert Synthesis: This method involves the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to afford an indole-2-carboxylic acid. bhu.ac.in
Madelung Synthesis: Characterized by the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine, this method was traditionally limited by its harsh conditions (e.g., NaNH₂ at 250-300°C). bhu.ac.in Modern variants employ organolithium bases under milder conditions, allowing for the synthesis of indoles with more sensitive functional groups. bhu.ac.in
Nenitzescu Synthesis: This reaction builds the indole core from a 1,4-benzoquinone (B44022) and a β-enamino ester, yielding 5-hydroxyindole (B134679) derivatives. researchgate.netwikipedia.org Recent advances have focused on optimizing reaction conditions by exploring various solvents, Lewis acids, and the structural diversity of the starting quinones and enamines to improve yields and expand the scope. researchgate.netwikipedia.org
Ullmann Synthesis: While broadly referring to copper-catalyzed coupling reactions, in the context of indole synthesis, it often involves intramolecular C-N bond formation. Modern developments have seen its application in constructing complex indole systems, such as in the total synthesis of dictyodendrins, where an Ullmann coupling was used to form a key phenylhydrazine intermediate. nih.gov
Bartoli Synthesis: This method provides access to 7-substituted indoles through the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. bhu.ac.in
Cadogan-Sundberg Synthesis: This synthesis involves the reductive cyclization of o-nitrostyrenes or related substrates. mdpi.com Classically, this was achieved using triethyl phosphite (B83602) as the reductant. More recent advances include the use of carbon monoxide as a reducing agent and the implementation of continuous flow reactors to improve reaction rates and scalability. mdpi.com
Contemporary and Environmentally Benign Approaches to Indole-3-acetate (B1200044) Synthesis
Modern synthetic chemistry prioritizes atom economy, step efficiency, and the reduction of hazardous waste. beilstein-journals.org In indole synthesis, this has led to a shift from classical multi-step procedures requiring pre-functionalized starting materials towards direct C-H functionalization strategies. acs.orgresearchgate.net These methods offer a more environmentally benign route to highly substituted indoles. beilstein-journals.org
Catalytic Strategies for Regioselective Functionalization
The indole ring possesses multiple C-H bonds, making regioselective functionalization a significant challenge. acs.org Catalytic strategies, particularly those employing transition metals, have emerged as a powerful solution to control the site of reaction. mdpi.comnih.gov By using directing groups, chemists can guide a catalyst to a specific C-H bond, enabling the construction of complex substitution patterns that are difficult to achieve through classical methods. acs.org
Palladium catalysis is a cornerstone of modern C-H functionalization chemistry and has been extensively applied to the synthesis of indole derivatives. taylorandfrancis.comresearchgate.net These methods provide a direct pathway to functionalize the indole core without requiring prior installation of activating or leaving groups, thus representing a more sustainable and efficient approach. beilstein-journals.orgacs.org
A common strategy involves the installation of a removable directing group on the indole nitrogen (N1) or at the C3 position. acs.orgresearchgate.net This group chelates to the palladium catalyst, positioning it in close proximity to a specific C-H bond and facilitating its activation. For example:
An N-P(O)tBu₂ directing group can facilitate palladium-catalyzed arylation at the C7 position. acs.org
A pivaloyl or other carbonyl group at the C3 position can direct palladium-catalyzed C-H functionalization to the C4 position of the indole's benzene (B151609) ring. acs.orgresearchgate.net This is particularly relevant for the synthesis of compounds like Ethyl 2-(4-chloro-1H-indol-3-yl)acetate, where substitution at the 4-position is required.
These chelation-assisted strategies enable the divergent synthesis of variously substituted indoles from a common precursor. researchgate.net Furthermore, rhodium(II) catalysts have been effectively used for the direct C-H functionalization of the C3 position of indoles with α-alkyl-α-diazoesters, providing a direct route to α-alkyl-α-indolylacetates with high yield and enantioselectivity. nih.gov This catalytic approach represents a highly efficient method for introducing the acetic acid ester side chain characteristic of indole-3-acetate derivatives. nih.gov
Table 2: Comparison of Selected Indole Synthesis Strategies
| Synthesis Method | Key Reactants | Catalyst/Reagent | Primary Substitution Pattern | Notes |
|---|---|---|---|---|
| Fischer | Arylhydrazine, Ketone/Aldehyde | Acid (Brønsted or Lewis) wikipedia.org | 2,3-disubstituted bhu.ac.in | Widely applicable, modern Pd-catalyzed variants exist. wikipedia.org |
| Larock | o-Iodoaniline, Alkyne | Palladium(II) acetate (B1210297) wikipedia.org | 2,3-disubstituted ub.edu | High regioselectivity, versatile for complex alkynes. wikipedia.org |
| Nenitzescu | Benzoquinone, Enamino ester | Typically acid/heat researchgate.net | 5-hydroxyindoles wikipedia.org | Specific for 5-hydroxyindole derivatives. |
| C-H Functionalization | Indole, Coupling Partner | Palladium, Rhodium, etc. researchgate.netnih.gov | C2, C3, C4, C7, etc. | Regioselectivity controlled by directing groups. acs.org |
Organocatalysis and Biocatalysis in Indole Formation
Organocatalysis:
The use of small organic molecules as catalysts has emerged as a powerful tool in indole synthesis, offering an alternative to traditional metal-based catalysts. A key strategy involves the activation of α,β-unsaturated aldehydes through the formation of an iminium ion with a chiral amine catalyst. This approach facilitates the enantioselective alkylation of indoles. For instance, the design of novel imidazolidinone catalysts has enabled the first highly enantioselective organocatalytic alkylation of various indole substrates. oiccpress.com This methodology has proven effective even for less electron-rich indoles, such as 6-chloro substituted indoles, which can furnish valuable synthons for further functionalization via organometallic cross-coupling reactions. oiccpress.com
Key features of organocatalytic indole alkylation are summarized in the table below.
| Catalyst Type | Activation Mode | Substrate Example | Key Advantage |
| Chiral Imidazolidinone | Iminium Catalysis | 6-chloro-indole, α,β-unsaturated aldehydes | High enantioselectivity (e.g., 97% ee), access to halogenated synthons oiccpress.com |
| Chiral Bifunctional Catalysts | Multiple activation modes | 3-(1-tosylalkyl)indoles, Oxindoles | Efficient synthesis of complex, multiply functionalized 3,3'-disubstituted oxindoles rsc.org |
Biocatalysis:
Biocatalysis leverages enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally benign conditions. In the context of indole synthesis, enzymes offer powerful routes to chiral building blocks and complex natural products. Lipases, for example, are widely used for the kinetic resolution of racemic intermediates, providing access to optically pure alcohols and acetates that serve as precursors for indole alkaloids. acs.org
More advanced biocatalytic strategies involve direct C-H functionalization or ring formation. Engineered heme enzymes have been developed to perform intramolecular C(sp3)–H amination, providing a concise route for the preparation of chiral indolines. acs.org Furthermore, thioesterase (TE) domains have been shown to catalyze synthetically challenging peptide macrocyclizations using the indole side chain of tryptophan as a nucleophile, a transformation not previously achieved biocatalytically. acs.org Chemoenzymatic platforms, which combine chemical and biological steps, are also being developed. For example, enzymes can be used in combinatorial approaches to expand the structural diversity of complex molecules, although indole groups can sometimes present a challenge due to their size and rigidity. rsc.org A recent biocatalytic method for synthesizing indol-3-yl-4H-chromene derivatives utilized trypsin immobilized on silica-modified magnetic nanoparticles, demonstrating the synergy between biocatalysis and nanotechnology. researchgate.net
Nanocatalyst Applications
The application of nanocatalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. openmedicinalchemistryjournal.com In indole synthesis, various nanomaterials have been employed to improve reaction efficiency and facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. openmedicinalchemistryjournal.comresearchgate.net
Magnetic nanoparticles (MNPs), such as iron oxide (Fe₃O₄), have been particularly popular. openmedicinalchemistryjournal.com Their magnetic properties allow for simple separation from the reaction mixture using an external magnet, streamlining the purification process. openmedicinalchemistryjournal.com For example, Fe₃O₄ nanoparticles have been used to catalyze the synthesis of pyrano[2,3-d]pyrimidines from indoles in ethanol (B145695). bohrium.com
Other metal oxide nanoparticles have also proven effective. CuO nanoparticles have been investigated as recyclable catalysts for the one-pot, multicomponent synthesis of novel indole derivatives, such as ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives. nanochemres.org Similarly, NiO nanoparticles have been used for the green synthesis of ethyl 2-[(1H-indol-3-yl)(phenyl)methyl]-3-oxobutanoate derivatives. bohrium.com Hybrid nanomaterials, such as acid-functionalized multi-walled carbon nanotubes decorated with lanthanum oxide ((MWCNTs)-COOH/La₂O₃), have also been developed as efficient, reusable catalysts for preparing indole derivatives under mild conditions. nih.gov
| Nanocatalyst | Reaction Type | Product Type | Key Features |
| CuO NPs | Knoevenagel condensation | Ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives | Recyclable, effective for multicomponent reactions nanochemres.org |
| NiO NPs | Knoevenagel/Michael addition | Ethyl 2-[(1H-indol-3-yl)(phenyl)methyl]-3-oxobutanoate derivatives | Green synthesis protocol bohrium.com |
| Fe₃O₄ MNPs | Multicomponent reaction | Pyrano[2,3-d]pyrimidines | Easy magnetic separation, reusability openmedicinalchemistryjournal.combohrium.com |
| (MWCNTs)-COOH/La₂O₃ | Condensation reactions | Various indole derivatives | Mild conditions, good yields, catalyst stability nih.gov |
Green Chemistry Principles in Indole Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgorganic-chemistry.org The synthesis of indole derivatives is increasingly being guided by these principles, focusing on high atom economy, use of safer solvents, energy efficiency, and catalytic methodologies. acs.org Multicomponent reactions (MCRs), for instance, are inherently green as they combine multiple starting materials into a final product in a single step, minimizing waste and improving atom economy. acs.org
Microwave-Assisted Reactions
Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govnih.gov This technique has been successfully applied to various indole syntheses. For example, a highly efficient synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives was achieved by exposing a neat mixture of reactants to microwave irradiation, leading to excellent yields and high regioselectivity.
Microwave assistance is frequently combined with other green chemistry techniques. One-pot, multi-component reactions to produce highly functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives have been successfully conducted under microwave irradiation. The combination of microwave heating with the use of ionic liquids has also been shown to be an improved procedure for the synthesis of indole-2-carboxylic acid esters, offering high yields in short reaction times under mild conditions.
Utilization of Ionic Liquids and Sustainable Solvents (e.g., Water)
The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic compounds (VOCs) are being replaced by more sustainable alternatives like water and ionic liquids (ILs). acs.orgnih.gov
Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and can often be recovered and reused. acs.org They can act as both the solvent and catalyst in reactions such as the Fischer indole synthesis. For example, Brønsted acidic ionic liquids have been used as dual solvent-catalysts for a one-pot Fischer indole synthesis, providing excellent yields without the need for additional solvents. The use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) has been explored for the N-alkylation of indole, offering potential advantages such as the use of a non-volatile solvent and a less reactive base compared to conventional methods. acs.org
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have limited solubility in water, the use of catalysts like L-proline can enable efficient multicomponent reactions for indole synthesis in aqueous media.
Solvent-Free and Multicomponent Reaction Protocols
Solvent-Free Reactions:
Conducting reactions without a solvent (neat conditions) is a highly desirable green chemistry approach, as it eliminates solvent waste and simplifies product purification. acs.org Several methods for indole synthesis have been adapted to solvent-free conditions. The synthesis of bis(indolyl)methanes has been achieved by simply grinding an aldehyde and indole together in a mortar and pestle, leading to shorter reaction times compared to reactions run at ambient temperature without grinding. bohrium.com The use of solid acid catalysts, such as cellulose (B213188) sulfuric acid, has also enabled the successful solvent-free synthesis of indole derivatives. nih.gov
Multicomponent Reactions (MCRs):
MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly atom-economical and efficient. Numerous MCRs have been developed for the synthesis of diverse indole scaffolds. bohrium.com For example, a one-pot, three-component condensation reaction has been used to prepare polysubstituted spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-2-one derivatives in an acetic acid/water medium. An innovative two-step synthesis of indole-2-carboxamides involves an Ugi four-component reaction followed by an acid-catalyzed cyclization, proceeding under mild conditions in ethanol without a metal catalyst. acs.orgopenmedicinalchemistryjournal.com
Cascade and Tandem Reactions for Complex Indole Scaffolds (e.g., Aza-alkylation/Intramolecular Michael Cascade)
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. These elegant and efficient strategies allow for the rapid construction of complex molecular architectures from simple precursors.
A prominent example relevant to the synthesis of indole-3-acetate derivatives is the aza-alkylation/intramolecular Michael cascade reaction. This one-pot strategy has been successfully employed to synthesize Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. The reaction proceeds via the initial aza-alkylation of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromo-4′-nitroacetophenone, which forms an indoline (B122111) intermediate. This is followed by a desulfonative dehydrogenation to yield the final, highly functionalized indole product in good yield. This sequence demonstrates how a cascade process can efficiently build a complex 2,3-disubstituted indole scaffold.
Other types of cascade reactions are also valuable for creating diverse indole frameworks. A Lewis acid-catalyzed intermolecular Michael addition followed by an intramolecular azide/internal alkyne 1,3-dipolar cycloaddition has been used to furnish annulated tetracyclic indolo[2,3-c] acs.orgnanochemres.orgtriazolo[1,5-a]benzazepines. nanochemres.org Similarly, tandem Heck-intramolecular aza-Michael reactions have been developed for the one-pot synthesis of isoindolines. These advanced synthetic strategies highlight the power of cascade reactions to minimize synthetic steps and rapidly access complex and valuable indole-based molecules.
Structure Activity Relationship Sar and Molecular Design Strategies for Indole 3 Acetate Derivatives
Methodologies in SAR Studies of Indole-Based Compounds
A primary methodology in the SAR analysis of indole-based compounds is Quantitative Structure-Activity Relationship (QSAR). jocpr.com QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. jocpr.comtandfonline.com This computational technique is widely used in drug design to predict the activity of new compounds and to understand the physicochemical properties driving their biological effects. ijpsr.comresearchgate.net
Key steps and methodologies employed in SAR studies of indole (B1671886) derivatives include:
Compound Synthesis and Biological Testing : A series of structurally related analogues of a lead compound are synthesized and their biological activity is evaluated using in vitro or in vivo assays. oncodesign-services.com
Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can include:
Lipophilic parameters : such as log P, which describes the compound's solubility in lipids versus water. jocpr.com
Electronic parameters : which describe the electronic properties of the molecule, such as charge distribution and dipole moment. researchgate.net
Steric parameters : which relate to the size and shape of the molecule. researchgate.net
Topological descriptors : which are numerical representations of the molecular structure. jocpr.com
Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to develop a mathematical model that relates the calculated descriptors to the observed biological activity. ijpsr.com
Model Validation : The predictive power of the QSAR model is assessed using statistical techniques like cross-validation to ensure its robustness. ijpsr.com
3D-QSAR and Pharmacophore Modeling : Advanced techniques like 3D-QSAR and pharmacophore modeling can provide a more detailed understanding of the three-dimensional structural requirements for biological activity. mdpi.com These methods help in identifying the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for interaction with a biological target. mdpi.com
Table 1: Methodologies in SAR Studies of Indole-Based Compounds
| Methodology | Description | Key Applications in Indole SAR |
| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. jocpr.comtandfonline.com | Predicting the activity of novel indole derivatives, identifying key physicochemical properties for bioactivity. ijpsr.comresearchgate.net |
| 3D-QSAR | A 3D extension of QSAR that considers the spatial arrangement of molecular fields. mdpi.com | Provides insights into the 3D structural requirements for receptor binding. mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. mdpi.com | Designing new indole-based compounds with improved affinity and selectivity for a specific target. mdpi.com |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor. frontiersin.org | Visualizing the binding mode of indole derivatives within a target's active site and predicting binding affinity. frontiersin.org |
Positional and Substituent Effects on Indole Core Bioactivity
The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole core. researchgate.netresearchgate.net The indole ring consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offering multiple positions for modification (N1, C2, C3, C4, C5, C6, and C7). jocpr.com
The introduction of halogen atoms, such as chlorine, into the benzene ring of the indole scaffold can have a profound effect on the molecule's physicochemical properties and biological activity. nih.govnih.gov Halogenation can influence factors like lipophilicity, electronic distribution, and metabolic stability. researchgate.net
Specifically, a chloro-substituent at the 4-position of the indole ring, as seen in Ethyl 2-(4-chloro-1H-indol-3-yl)acetate, can:
Increase Lipophilicity : The presence of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.net
Alter Electronic Properties : Chlorine is an electron-withdrawing group, which can modify the electron density of the indole ring system and influence its interactions with biological targets. researchgate.net
Engage in Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity. acs.org
Influence Metabolism : Halogenation can block positions susceptible to metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.
Research on 4-chloroindole-3-acetic acid has shown that this chlorinated auxin plays a significant role in plant development, suggesting that the 4-chloro substitution is crucial for its specific biological function. nih.gov
Modification at the N1-position of the indole ring is a common strategy in the design of bioactive indole derivatives. researchgate.net Substitution at this position can significantly impact the compound's properties and biological activity. For instance, studies on indole-based anticancer agents have shown that methyl substitution at the N1 position can significantly enhance activity compared to the unsubstituted analogue. nih.gov The N-H group of the indole can act as a hydrogen bond donor, and its substitution can alter this interaction, potentially leading to a change in binding mode or affinity for a biological target. mdpi.com
The C3-position is the most nucleophilic and reactive site on the indole ring, making it a common point for substitution. chemrxiv.orgrsc.org The side chain at the C3-position plays a crucial role in the biological activity of many indole derivatives. nih.govchemijournal.com
In this compound, the acetate (B1210297) ester moiety at the C3-position is a key feature. The role of this group can be multifaceted:
Hydrogen Bonding : The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, forming interactions with biological targets.
Hydrolysis to Carboxylic Acid : The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid (4-chloroindole-3-acetic acid). nih.gov This carboxylic acid can then participate in ionic interactions and additional hydrogen bonding, which may be crucial for its biological activity.
Studies on indole-3-acetic acid analogues have demonstrated that modifications to the C3-side chain significantly impact their biological properties, such as antioxidant activity. researchgate.neteurjchem.com
Table 2: Positional and Substituent Effects on Indole Core Bioactivity
| Position of Substitution | Type of Modification | Potential Impact on Bioactivity |
| C4-position (Benzene Ring) | Halogenation (e.g., 4-chloro) | Increased lipophilicity, altered electronic properties, potential for halogen bonding, enhanced metabolic stability. researchgate.netacs.orgnih.gov |
| N1-position (Indole Nitrogen) | Alkylation, Acylation | Altered hydrogen bonding capacity, potential for increased potency. nih.govmdpi.com |
| C2-position | Arylation, Alkylation | Modified molecular shape and electronics, diversification of biological activity. researchgate.netnih.govresearchgate.net |
| C3-position | Acetate Ester Moiety | Hydrogen bond acceptor, prodrug potential (hydrolysis to acid), influences lipophilicity. nih.govresearchgate.neteurjchem.com |
Rational Design Principles for Optimizing this compound Analogues for Specific Biological Interactions
Based on the SAR principles discussed, several rational design strategies can be employed to optimize analogues of this compound for specific biological interactions:
Systematic Modification of the 4-Chloro Substituent : Exploring the effects of other halogens (F, Br, I) or small electron-withdrawing/donating groups at the 4-position could fine-tune the electronic properties and lipophilicity for optimal target engagement.
Derivatization of the N1-Position : Introducing various substituents at the N1-position could probe for additional binding pockets and potentially enhance potency or selectivity. The size and nature of the substituent (e.g., small alkyl groups, benzyl (B1604629) groups) would be critical.
Exploration of C2-Substituents : Introducing small, sterically non-demanding groups at the C2-position could lead to new interactions with the target protein without disrupting the core binding mode.
Modification of the C3-Acetate Ester :
Varying the ester alkyl group (e.g., methyl, propyl) could modulate the rate of hydrolysis and the compound's pharmacokinetic profile.
Replacing the ester with other functional groups like amides or ketones could alter the hydrogen bonding capabilities and metabolic stability of the side chain.
Bioisosteric Replacement : Replacing the ester with a bioisostere (a group with similar steric and electronic properties) could lead to improved activity or pharmacokinetic properties.
Conformational Restriction : Introducing conformational constraints into the C3-side chain could lock the molecule into a more bioactive conformation, potentially increasing affinity for the target.
By systematically applying these design principles, it is possible to develop novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties for a desired biological target.
Biological Profiling and Mechanistic Elucidation of Indole 3 Acetate Derivatives
Diverse Biological Activities of Indole (B1671886) Scaffolds Relevant to Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and synthetic compounds with significant therapeutic value. mdpi.commdpi.comrjpn.orgijpsr.com This structural motif is adept at mimicking protein structures and binding with high affinity to a wide array of biological receptors and enzymes. ijpsr.com Consequently, indole derivatives have been extensively explored and developed, demonstrating a remarkable breadth of pharmacological activities. rjpn.orgnih.gov
The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space that medicinal chemists have exploited to modulate biological activity and pharmacokinetic properties. nih.gov This has resulted in the discovery and development of indole-based compounds across numerous therapeutic areas. Key biological activities associated with the indole scaffold include anticancer, anti-inflammatory, antimicrobial, antioxidant, anti-HIV, and antidiabetic properties. rjpn.orgijpsr.comnih.gov The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for clinical use, such as the anticancer agents panobinostat, sunitinib, and osimertinib, underscoring the scaffold's clinical significance. nih.gov The continued interest in this heterocyclic system fuels ongoing research to synthesize novel derivatives and explore their potential to address significant healthcare challenges, from infectious diseases to cancer. mdpi.comijpsr.com
Investigating Specific Biological Activities of Indole-3-acetate (B1200044) Compounds and Related Chlorinated Indoles
Building upon the broad therapeutic potential of the indole core, derivatives such as indole-3-acetates and chlorinated indoles exhibit specific and potent biological activities. The indole-3-acetic acid (IAA) structure, in particular, is a key pharmacophore whose derivatives have been investigated for a range of effects, notably anti-inflammatory and anticancer actions. nih.govnih.gov The introduction of a chlorine atom to the indole ring can substantially modify the compound's electronic properties and lipophilicity, often enhancing its intrinsic biological activity and potency. nih.gov
Anti-inflammatory Actions and Associated Mechanisms (e.g., NF-κB pathway modulation, COX inhibition)
Indole-3-acetic acid (IAA) and its derivatives have demonstrated significant anti-inflammatory properties. nih.gov Studies on macrophage cell lines show that IAA can effectively reduce the secretion of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are crucial mediators of the inflammatory response. nih.govmdpi.combohrium.com This effect is consistent across various inflammatory stimuli, such as lipopolysaccharide (LPS). nih.govnih.gov
The molecular mechanisms underlying these anti-inflammatory effects are multifaceted. A primary pathway involves the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade. mdpi.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com Research has shown that IAA can mitigate the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its ability to initiate the transcription of target genes like TNF-α, IL-1β, and IL-6. mdpi.comnih.gov Furthermore, some indole derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, another key group of inflammatory mediators. rjpn.org Other mechanisms include the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects, which appears to mediate the reduction of IL-1β and IL-6 by IAA. bohrium.comnih.gov
| Mechanism | Effect | Key Mediators Affected | References |
|---|---|---|---|
| NF-κB Pathway Modulation | Inhibition of p65 nuclear translocation | NF-κB, TNF-α, IL-1β, IL-6 | mdpi.comnih.gov |
| Cytokine Suppression | Reduced secretion of pro-inflammatory cytokines | IL-1β, IL-6, TNF-α, MCP-1 | nih.govmdpi.commdpi.com |
| Enzyme Induction | Upregulation of Heme oxygenase-1 (HO-1) | HO-1 | bohrium.comnih.gov |
| COX Inhibition | Inhibition of prostaglandin (B15479496) synthesis | COX-1, COX-2 | rjpn.org |
Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antitubercular)
The indole scaffold is a valuable template for the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and other pathogens. mdpi.comrjpn.org The emergence of antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) has intensified the search for novel compounds, and indole-based molecules have shown promise in this area. mdpi.comnih.gov
Chlorinated indoles, in particular, have demonstrated potent antibacterial and antibiofilm activities. nih.gov For example, 4-chloroindole (B13527) and 5-chloroindole (B142107) have shown significant efficacy against Vibrio parahaemolyticus, a pathogenic bacterium. nih.gov The position of the chlorine atom on the indole ring can influence the potency of the compound. nih.gov The mechanism of action for many indole derivatives involves the disruption of bacterial membranes and the inhibition of biofilm formation, a key virulence factor for many pathogens. mdpi.com Some indole-triazole derivatives have exhibited a broad spectrum of activity with low minimum inhibitory concentration (MIC) values against both bacteria (including MRSA) and fungi like Candida albicans and Candida krusei. nih.gov
| Compound Class | Target Organism(s) | Observed Activity | References |
|---|---|---|---|
| Chlorinated Indoles (e.g., 4-chloroindole) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial, Antibiofilm, Cell membrane damage | nih.gov |
| Indole-Triazole Hybrids | S. aureus, MRSA, E. coli, C. albicans, C. krusei | Broad-spectrum antibacterial and antifungal | nih.gov |
| 5-Iodoindole | Extensively drug-resistant Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity | researchgate.net |
| Indole-3-Carboxamide Conjugates | S. aureus, MRSA, P. aeruginosa, C. neoformans | Antimicrobial, Antibiotic potentiator, Membrane disruption | mdpi.com |
Anticancer and Antitumor Activities: Cellular and Molecular Mechanisms
Indole derivatives, including indole-3-acetates, are a highly significant class of compounds in oncology research, exhibiting potent anticancer activity through diverse cellular and molecular mechanisms. researchgate.neteurekaselect.com Their ability to target multiple pathways involved in cancer cell growth, proliferation, and survival makes them attractive candidates for drug development. researchgate.netresearchgate.net The oxidative activation of indole-3-acetic acid by enzymes like horseradish peroxidase can generate cytotoxic species that induce lipid peroxidation and DNA damage, leading to cancer cell death. nih.govresearchgate.net
A primary mechanism by which many indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. nih.goveurekaselect.com Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis), and are a validated target for anticancer drugs. eurekaselect.com Numerous indole-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.nettandfonline.com
These agents typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules. researchgate.netrsc.org This disruption of the microtubule network leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, which prevents mitotic spindle formation and ultimately triggers apoptosis (programmed cell death). researchgate.netrsc.org The structural versatility of the indole core allows for the design of molecules that fit effectively into the colchicine (B1669291) site, making it a promising scaffold for developing novel microtubule-targeting agents. tandfonline.com
Beyond targeting the cytoskeleton, indole derivatives have been developed as potent inhibitors of key enzyme families that regulate cancer cell signaling and gene expression: protein kinases and histone deacetylases (HDACs). nih.govresearchgate.net
Protein Kinase Inhibition: Protein kinases are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a common feature of many cancers. researchgate.netnih.gov The indole scaffold has proven to be a versatile foundation for designing inhibitors that target a wide range of kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), AKT, and phosphoinositide 3-kinases (PI3K). researchgate.netnih.gov By blocking the ATP-binding site of these enzymes, indole-based inhibitors can shut down aberrant signaling pathways that drive tumor growth. nih.govdepositolegale.it
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. researchgate.netnih.gov In cancer, HDACs are often overexpressed, silencing tumor suppressor genes. HDAC inhibitors can reverse this process, leading to gene re-expression, cell cycle arrest, and apoptosis. nih.gov Several indole-based compounds, particularly indole-3-butyric acid and indole-based hydroxamic acids, have been identified as highly potent HDAC inhibitors. researchgate.netnih.govnih.gov For instance, Panobinostat, an FDA-approved drug for multiple myeloma, is an indole-based hydroxamic acid derivative. researchgate.nettandfonline.com These inhibitors typically feature a zinc-binding group (like hydroxamic acid) that chelates the zinc ion in the HDAC active site, effectively blocking its enzymatic activity. tandfonline.com
| Target Class | Examples of Targeted Enzymes | Mechanism of Action | Cellular Outcome | References |
|---|---|---|---|---|
| Protein Kinases | CDK, TK, AKT, PI3K, PIM, SRC | Competitive inhibition at the ATP-binding site | Inhibition of cell proliferation, cell cycle arrest | researchgate.netnih.gov |
| Histone Deacetylases (HDACs) | HDAC1, HDAC3, HDAC6 | Inhibition of deacetylase activity via zinc chelation | Increased histone acetylation, cell cycle arrest, apoptosis | researchgate.netnih.govnih.gov |
Effects on Cancer Cell Proliferation and Apoptosis Pathways
Currently, there is no publicly available scientific literature detailing the specific effects of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate on cancer cell proliferation or apoptosis pathways. While some indole derivatives have been investigated for their anticancer properties, such as inducing apoptosis in pancreatic and prostate cancer cells, these studies did not specifically evaluate the 4-chloro ethyl ester derivative. mdpi.comnih.govnih.gov Therefore, no data on its antiproliferative or apoptotic activity can be provided at this time.
Receptor Interaction Studies
Scientific literature lacks specific studies on the interaction of this compound with G-protein-coupled receptor 84 (GPR84) or the cannabinoid 1 (CB1) receptor. Research into the modulation of these receptors has been conducted for other, structurally distinct indole derivatives, but not for the specific compound .
Antioxidant Properties and Reactive Oxygen Species Modulation
There is no available research data on the antioxidant properties or the ability of this compound to modulate reactive oxygen species. While the antioxidant potential of various indole derivatives and ethyl acetate (B1210297) extracts from natural sources has been a subject of study, these findings cannot be directly attributed to this compound. researchgate.netui.ac.idwjarr.comresearchgate.netmedwinpublishers.com
Antiparasitic and Antimalarial Effects
A review of the current scientific literature reveals no studies investigating the antiparasitic or antimalarial effects of this compound.
Other Biological Effects (e.g., Phytotoxic Activity, Chelating Properties)
Phytotoxic and Plant Growth-Regulating Activity
Significant research has been conducted on the phytotoxic, or more accurately, the plant growth-regulating properties of 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters, including this compound. nih.gov This compound is recognized as a potent auxin, a class of plant hormones that regulate various aspects of plant growth and development. wikipedia.org
Studies have demonstrated that this compound exhibits strong auxin-like activity, often exceeding that of the parent compound, indole-3-acetic acid (IAA). nih.gov Its biological effects have been evaluated through various bioassays:
Avena Coleoptile Elongation: this compound demonstrated strong activity in promoting the elongation of oat coleoptiles, a classic bioassay for auxin activity. Its potency was found to be comparable to that of the free acid, 4-Cl-IAA. nih.gov
Hypocotyl Growth Inhibition: In Chinese cabbage, this compound was shown to inhibit hypocotyl growth more effectively than the free acid. nih.gov
Root Formation and Development: When applied to black gram seedlings, this compound induced significant swelling and the formation of numerous lateral roots, even at low concentrations. nih.gov Furthermore, it strongly promoted adventitious root formation in Serissa japonica cuttings, with its activity being approximately three times that of indole-3-butyric acid, a standard agent used for this purpose. nih.gov
The mechanism of its herbicidal or phytotoxic action at high concentrations is thought to be related to inducing abnormal levels of ethylene (B1197577) in plant tissues, leading to uncontrolled growth and eventual death of the plant. publications.gc.ca
Chelating Properties
There is no specific information in the reviewed literature regarding the chelating properties of this compound. However, a patent related to the use of 4-chloroindole-3-acetic acid for weed control mentions its formulation with chelating agents like HEDTA, EDTA, DTPA, and EDDS, though this does not describe the inherent chelating ability of the auxin itself. google.com
| Plant Bioassay | Observed Effect of this compound | Reference |
| Avena sativa (Oat) Coleoptile Elongation | Strong promotion of elongation, comparable to 4-Cl-IAA. | nih.gov |
| Brassica rapa pekinensis (Chinese Cabbage) Hypocotyl Growth | Stronger inhibition of growth compared to 4-Cl-IAA. | nih.gov |
| Vigna mungo (Black Gram) Seedlings | Induced severe swelling and numerous lateral roots. | nih.gov |
| Serissa japonica Cuttings | Strongly promoted adventitious root formation. | nih.gov |
Molecular Mechanism of Action Studies: Elucidating Target Interactions and Downstream Pathways
The primary molecular mechanism of action for this compound is its function as a potent auxin. nih.govresearchgate.net Auxins exert their effects by binding to specific receptor proteins in plant cells, with the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) being a key receptor. nih.gov This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby activating the expression of auxin-responsive genes that control cell division, expansion, and differentiation. nih.gov While this is the general mechanism for auxins, specific studies elucidating the precise binding kinetics and downstream pathway activation for this compound are not available.
Computational Chemistry and in Silico Approaches in the Study of Ethyl 2 4 Chloro 1h Indol 3 Yl Acetate
Application of Computational Methods in Drug Discovery and Chemical Biology for Indoles
Computational chemistry has become an indispensable tool in the discovery and development of indole-based therapeutic agents. nih.gov These methods are employed to understand structure-activity relationships (SAR), predict biological targets, and optimize the properties of lead compounds. For the indole (B1671886) class, computational approaches are used to design molecules with enhanced efficacy and safety profiles for a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. In silico techniques allow researchers to screen vast libraries of virtual indole derivatives, prioritizing those with the highest predicted affinity and selectivity for a given biological target, thereby streamlining the drug discovery pipeline.
Molecular Docking and Scoring for Ligand-Receptor Binding Prediction
Molecular docking is a principal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential biological targets of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate. In numerous studies, indole derivatives have been docked into the active sites of various enzymes to elucidate their mechanism of action. For instance, docking studies have revealed how indole-based compounds interact with key residues in the active sites of targets like protein kinases, tubulin, and DNA gyrase. The scoring functions associated with docking algorithms then estimate the binding affinity, helping to rank and prioritize potential inhibitors. These computational predictions of binding modes and affinities are instrumental in guiding the rational design of more potent and selective indole-based drugs.
Quantum Chemical Studies: Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT))
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of indole derivatives at the atomic level. DFT calculations can provide insights into molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.govnih.gov This information is vital for understanding the reactivity of this compound, including its susceptibility to metabolic transformations and its ability to engage in specific non-covalent interactions with biological targets. For example, DFT studies on substituted indoles have been used to calculate heats of formation and to evaluate the relative stability of different isomers, providing a deeper understanding of their chemical properties. nih.gov
Conformational Analysis and Molecular Dynamics Simulations for Structural Flexibility
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound can identify the low-energy conformations that are likely to be biologically relevant. Molecular dynamics (MD) simulations offer a powerful extension to this by simulating the movement of the molecule over time, providing a dynamic picture of its conformational landscape. mdpi.comresearchgate.net MD simulations can reveal how the molecule adapts its shape upon binding to a receptor and can help to understand the stability of the resulting ligand-receptor complex. For indole derivatives, MD simulations have been used to confirm the stability of binding modes predicted by molecular docking and to analyze the intricate network of interactions that stabilize the complex. mdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For a series of active indole compounds, a common pharmacophore can be generated and used as a 3D query to search large chemical databases for novel molecules with the potential for similar biological activity. This process, known as virtual screening, has been successfully applied to identify new indole-based inhibitors for various targets. By filtering compounds based on their fit to a validated pharmacophore model, virtual screening can significantly enrich the hit rate in subsequent experimental assays, accelerating the discovery of new lead compounds.
In Silico Prediction of Compound Behavior (excluding experimental ADME results)
Beyond predicting biological activity, computational methods are extensively used to forecast the pharmacokinetic properties of drug candidates, a practice often referred to as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. researchgate.netnih.gov For this compound, these predictive models can estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecule's structure and physicochemical properties. Early assessment of these ADME parameters is crucial for identifying potential liabilities that could lead to poor bioavailability or undesirable side effects, allowing for structural modifications to be made to improve the compound's drug-like properties. researchgate.net
Specific Computational Descriptors for this compound and Related Compounds (e.g., Topological Polar Surface Area (TPSA), partition coefficient (LogP), Hydrogen Bond Acceptors/Donors, Rotatable Bonds)
| Descriptor | Predicted Value (for 2-(1H-Indol-3-yl)ethyl acetate) | Significance |
| Molecular Weight | 203.24 g/mol | Influences size-related properties like diffusion and absorption. |
| XLogP3 (LogP) | 2.3 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms, influencing interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms that can accept a hydrogen bond, crucial for molecular recognition. |
| Rotatable Bond Count | 3 | An indicator of molecular flexibility, which can impact binding affinity. |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | The surface area of polar atoms, a key predictor of drug absorption and transport. |
Future Research Trajectories and Unaddressed Questions for Ethyl 2 4 Chloro 1h Indol 3 Yl Acetate
Development of Advanced and Sustainable Synthetic Methodologies for its Production
The current synthesis of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate and its parent acid often starts from materials like 2-chloro-6-nitrotoluene. nih.govtandfonline.com While effective, these routes may involve multiple steps and conditions that are not optimized for sustainability. Future research must prioritize the development of more advanced and eco-friendly synthetic methodologies.
Key areas for exploration include:
Green Chemistry Principles: Future synthetic strategies should focus on improving atom economy, utilizing less hazardous solvents and reagents, and reducing energy consumption. This involves exploring catalytic methods, such as metal-catalyzed cross-coupling reactions, to construct the indole (B1671886) scaffold more efficiently.
Advanced Technologies: The integration of technologies like microwave-assisted synthesis and flow chemistry could offer substantial advantages. Microwave acceleration has been shown to enhance conditions for indole synthesis, potentially reducing reaction times and improving yields. researchgate.net Flow chemistry allows for safer, more scalable, and highly controlled production.
Alternative Starting Materials: Investigating more readily available and renewable starting materials is crucial for developing a truly sustainable production process.
Comprehensive Investigation of Specific Molecular Targets and Pathways of Action
The primary known mechanism of action for the 4-chloroindole-3-acetate scaffold is as a synthetic auxin in plants. google.com It mimics the natural plant hormone indole-3-acetic acid (IAA), but its 4-chloro substitution confers higher activity and stability. researchgate.netwikipedia.org Its mode of action involves inducing an "auxin overdose," which stimulates abnormal ethylene (B1197577) production, leading to uncontrolled growth and eventual plant senescence. publications.gc.cagoogle.com The Transport Inhibitor Response 1 (TIR1) receptor is a key component of the auxin signaling pathway that is targeted by these compounds. researchgate.net
However, the molecular targets and pathways in non-plant systems are largely unexplored. Future research should undertake a comprehensive investigation to identify and validate specific molecular targets in mammalian cells, which could unlock new therapeutic possibilities.
Future research objectives should include:
Target Deconvolution in Mammalian Systems: While some indole esters are known to inhibit cyclo-oxygenase-2 (COX-2), a detailed investigation is needed to confirm if this compound shares this activity and to identify other potential protein targets. researchgate.net
Pathway Analysis: Utilizing systems biology approaches like transcriptomics and proteomics can help elucidate the downstream cellular pathways modulated by the compound. This would provide a broader understanding of its biological effects beyond a single target interaction.
Affinity-Based Proteomics: Techniques such as affinity chromatography using the compound as a molecular probe can be employed to isolate and identify its direct binding partners within the cellular proteome.
Elucidation of Detailed Structure-Activity-Mechanism Relationships
Initial studies have provided preliminary insights into the structure-activity relationships (SAR) of 4-chloroindole-3-acetic acid esters. For instance, the biological activity is influenced by the nature of the ester group; methyl, ethyl, and allyl esters show strong activity, while the bulkier tert-butyl ester is less active. nih.govtandfonline.com This suggests that the size and properties of the ester moiety are critical for biological function. The 4-chloro substituent on the indole ring is also known to significantly enhance activity compared to the unsubstituted parent compound, IAA. tandfonline.com
A robust research program would involve:
Systematic Analogue Synthesis: A library of derivatives should be synthesized with systematic modifications at various positions of the indole scaffold (e.g., N1, C2, C5, C6, C7) and on the acetate (B1210297) side chain (e.g., varying the ester, creating amides, or other functional groups).
Quantitative Structure-Activity Relationship (QSAR) Modeling: The biological data from the synthesized library of analogues can be used to develop QSAR models. These computational models can identify key structural features that govern activity and predict the potency of novel, unsynthesized compounds.
Exploration of Emerging Therapeutic Applications for 4-Chloroindole-3-acetate Scaffolds
While currently recognized for its herbicidal properties, the indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals. mdpi.commdpi.com Derivatives of indole have demonstrated a vast range of therapeutic activities, suggesting that the 4-chloroindole-3-acetate scaffold is ripe for exploration in new therapeutic areas. mdpi.com
Future research should systematically screen this compound and its analogues for efficacy in various disease models. Based on the known activities of related indole compounds, promising areas for investigation include:
| Potential Therapeutic Area | Rationale and Research Focus | Supporting Evidence Context |
| Oncology | Indole derivatives have shown anticancer properties by targeting pathways like tubulin polymerization and inhibiting enzymes such as COX-2. Future work should assess the cytotoxic effects of this compound against various cancer cell lines and explore its mechanism of action. | researchgate.netmdpi.com |
| Neurodegenerative Diseases | The indole core is present in compounds investigated for neuroprotective effects. Research could explore if this scaffold can modulate pathways relevant to diseases like Parkinson's or Alzheimer's. | mdpi.comgoogle.com |
| Infectious Diseases | Many indole alkaloids and synthetic derivatives possess antimicrobial and antifungal activity. Screening against a panel of pathogenic bacteria and fungi could reveal new potential as an anti-infective agent. | mdpi.comontosight.ai |
| Anti-inflammatory | Given the link between some indole esters and COX-2 inhibition, a thorough investigation into the anti-inflammatory potential of this compound is warranted. Indomethacin, a well-known NSAID, is an indole derivative. | researchgate.netmdpi.com |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in its Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. mednexus.orgnih.gov Integrating these computational tools into the study of this compound could dramatically accelerate progress and overcome challenges in traditional research paradigms. mdpi.com
Future research should leverage AI and ML in the following ways:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues before they are synthesized. mednexus.orgnih.gov This can guide synthetic efforts toward compounds with a higher probability of success, saving time and resources.
Virtual Screening and Target Identification: AI can be used to screen vast virtual libraries of compounds against biological targets of interest to identify potential hits. nih.gov Furthermore, AI algorithms can analyze complex biological data (e.g., from genomic or proteomic studies) to predict and prioritize novel molecular targets for the compound.
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high potency against a target and favorable drug-like characteristics. This approach can expand the chemical space around the 4-chloroindole-3-acetate scaffold to discover novel and potentially more effective therapeutic agents. ijirt.org
Synthesis Planning: AI tools are being developed to predict optimal synthetic routes for complex molecules, which could aid in achieving the goals outlined in section 6.1 for more efficient and sustainable production. ijirt.org
By systematically addressing these unaddressed questions and pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, potentially transitioning it from a compound of primarily agricultural interest to a versatile scaffold for broader scientific and therapeutic applications.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-chloro-1H-indol-3-yl)acetate?
The compound is typically synthesized via esterification of 2-(4-chloro-1H-indol-3-yl)acetic acid using ethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis). Refluxing in polar aprotic solvents like acetonitrile enhances reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water is recommended to achieve high purity .
Q. Which spectroscopic methods confirm the structure of this compound?
Key techniques include:
- IR Spectroscopy : Identifies ester carbonyl (C=O) stretching at ~1740–1720 cm⁻¹.
- NMR : ¹H NMR confirms the ethyl group (triplet at ~1.3 ppm for CH₃, quartet at ~4.2 ppm for CH₂) and indole protons (aromatic signals at 6.8–7.5 ppm). ¹³C NMR verifies the ester carbonyl (~170 ppm).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 253.6 (C₁₂H₁₂ClNO₂) .
Q. What are the solubility characteristics of this compound in common solvents?
The compound is highly soluble in DMSO and DMF, moderately soluble in ethanol and methanol, and poorly soluble in water. Solubility can be enhanced by heating to 37°C and sonication. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers .
Q. What purification techniques are effective for this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Recrystallization from ethanol/water (1:1 v/v) yields high-purity crystals. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How to resolve discrepancies in NMR data when synthesizing this compound?
Contradictions in spectral data may arise from residual solvents, rotamers, or impurities. Strategies include:
Q. How to optimize reaction conditions to improve the yield of this compound?
Use Design of Experiments (DoE) to test variables:
- Catalyst Concentration : Vary H₂SO₄ (0.5–2.0 eq) to balance esterification vs. side reactions.
- Solvent : Compare acetonitrile (high polarity) vs. toluene (azeotropic removal of water).
- Temperature : Monitor reflux efficiency (70–90°C). Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and GC-MS for intermediate analysis .
Q. How to determine the crystal structure of this compound using X-ray diffraction?
- Crystallization : Grow single crystals via slow evaporation of ethanol/water.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement : Process with SHELXL (SHELX suite) for structure solution. Check for disorder in the ethyl group and hydrogen bonding between indole NH and ester carbonyl. Validate with R-factor (<0.05) and residual electron density maps .
Q. How to analyze potential by-products in the synthesis of this compound?
- LC-MS : Identify impurities via retention time and fragmentation patterns (e.g., unreacted acid or diethyl ester by-product).
- Mechanistic Insight : Acid-catalyzed conditions may promote indole ring chlorination or ethyl group elimination. Use isotopic labeling (e.g., ¹³C-ethanol) to trace reaction pathways.
- Side Reaction Mitigation : Pre-dry solvents, use molecular sieves, or employ milder catalysts (e.g., p-TsOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
